molecular formula C15H10F2N4S B2711799 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea CAS No. 298215-34-6

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea

Cat. No.: B2711799
CAS No.: 298215-34-6
M. Wt: 316.33
InChI Key: CXWILKIMIOQFAQ-DJKKODMXSA-N
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Description

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a difluorophenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 4-cyanobenzaldehyde with 2,4-difluorophenylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1-[(E)-(4-cyanophenyl)methylideneamino]-3-(2,4-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4S/c16-12-5-6-14(13(17)7-12)20-15(22)21-19-9-11-3-1-10(8-18)2-4-11/h1-7,9H,(H2,20,21,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWILKIMIOQFAQ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)NC2=C(C=C(C=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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